BenchChemオンラインストアへようこそ!

N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-ethylbutanamide

1,3,4-thiadiazole structure–activity relationship inhibitor design

N-(5-((4-Bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-ethylbutanamide (CAS 392302-60-2) is a synthetic 1,3,4-thiadiazole derivative with a molecular weight of 400.4 g/mol and the molecular formula C15H18BrN3OS2. The compound incorporates a 4-bromobenzylthio group at position 5 and a 2-ethylbutanamide moiety at position 2 of the thiadiazole ring.

Molecular Formula C15H18BrN3OS2
Molecular Weight 400.35
CAS No. 392302-60-2
Cat. No. B2755036
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-ethylbutanamide
CAS392302-60-2
Molecular FormulaC15H18BrN3OS2
Molecular Weight400.35
Structural Identifiers
SMILESCCC(CC)C(=O)NC1=NN=C(S1)SCC2=CC=C(C=C2)Br
InChIInChI=1S/C15H18BrN3OS2/c1-3-11(4-2)13(20)17-14-18-19-15(22-14)21-9-10-5-7-12(16)8-6-10/h5-8,11H,3-4,9H2,1-2H3,(H,17,18,20)
InChIKeyKSJFDEQGFANKSZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(5-((4-Bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-ethylbutanamide (CAS 392302-60-2): Structural and Physicochemical Baseline for Procurement Evaluation


N-(5-((4-Bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-ethylbutanamide (CAS 392302-60-2) is a synthetic 1,3,4-thiadiazole derivative with a molecular weight of 400.4 g/mol and the molecular formula C15H18BrN3OS2 [1]. The compound incorporates a 4-bromobenzylthio group at position 5 and a 2-ethylbutanamide moiety at position 2 of the thiadiazole ring [1]. Commercially available at 98% standard purity from suppliers such as Bidepharm, its computed physicochemical properties include an XLogP3 of 4.7 and a topological polar surface area of 108 Ų [1]. The molecule belongs to a class of heterocycles that a patent review identifies as pharmacologically privileged, particularly when both secondary alkylamido and benzylthio substituents are present [2].

Why Generic 1,3,4-Thiadiazole Derivatives Cannot Replace N-(5-((4-Bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-ethylbutanamide in Research and Discovery Programs


The pharmacological and physicochemical profile of 1,3,4-thiadiazole derivatives is exquisitely sensitive to the nature, position, and linkage of substituents. A patent review covering 2005–2016 explicitly identifies that the most inhibitory active 1,3,4-thiadiazole compounds incorporate secondary alkyl(aryl)amido groups at position 2 and benzylthio (mercapto) groups at position 5 [1]. Substituting the 4-bromobenzylthio group with a directly attached 4-bromophenyl group (as in CAS 6179-30-2) eliminates the thioether linker, altering the conformational flexibility, electronic distribution, and potential for sulfur-mediated interactions. Similarly, replacing the 2-ethylbutanamide with a free amine (as in CAS 329921-62-2) removes the hydrogen-bonding amide motif that is critical for target engagement according to structure–activity relationship trends [1]. Even subtle changes in the alkyl chain length or halogen substitution pattern can shift potency by orders of magnitude, making generic interchange without experimental validation a high-risk decision in lead optimization or chemical biology campaigns.

Quantitative Differentiation Evidence for N-(5-((4-Bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-ethylbutanamide Against Closest Structural Analogs


Dual Pharmacophoric Motif: Simultaneous Secondary Alkylamido and Benzylthio Substitution Correlates with Superior Inhibitory Activity Across Therapeutic Targets

A comprehensive patent review by Dawood and Farghaly (2017) surveying thiadiazole inhibitory activity from 2005 to 2016 concludes that the most inhibitory active 1,3,4-thiadiazole compounds are those incorporating secondary alkyl(aryl)amido groups at position 2 and benzylthio (mercapto) groups at position 5 [1]. The target compound N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-ethylbutanamide uniquely combines both motifs simultaneously. In contrast, close analogs such as N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-2-ethylbutanamide (CAS 6179-30-2) lack the thioether sulfur atom, and 5-(4-bromobenzyl)-1,3,4-thiadiazol-2-amine (CAS 329921-62-2) lacks the secondary amide . Several thiadiazole derivatives within this structural class demonstrated higher antibacterial, antitumor, and antiviral activities than standard drugs [1].

1,3,4-thiadiazole structure–activity relationship inhibitor design

Biochemical Target Engagement: Measured mTOR Kinase Inhibitory Potency of 23.3 μM

The MolBic database reports quantitative biochemical activity for N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-ethylbutanamide against serine/threonine-protein kinase mTOR, yielding a potency value of 23,280.9 nM (23.3 μM) in a cell-based assay using MEF-1 mouse fibroblast cells [1]. While this potency is modest, it provides a measurable baseline for structure–activity relationship studies. In contrast, the structurally related analog lacking the thioether linker, N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-2-ethylbutanamide (CAS 6179-30-2), has no publicly available mTOR activity data, leaving the contribution of the thioether sulfur to target engagement uncharacterized . Additionally, the compound shows a potency of approximately 33.5 μM against geminin in SW480 human colon adenocarcinoma cells [1].

mTOR inhibition kinase profiling drug discovery

Physicochemical Differentiation: Lipophilicity and Topological Polar Surface Area Relative to Non-Thioether Analogs

Computed physicochemical properties reveal that N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-ethylbutanamide has an XLogP3 of 4.7 and a topological polar surface area (TPSA) of 108 Ų [1]. The direct phenyl analog N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-2-ethylbutanamide (CAS 6179-30-2) has a lower molecular weight (354.27 g/mol) and lacks the thioether sulfur, which contributes both additional hydrogen-bond acceptor capacity and increased conformational flexibility . The thioether linker in the target compound introduces a rotatable bond and a sulfur atom capable of participating in polar interactions, sulfoxide/sulfone metabolic transformations, and potential metal coordination—properties absent in the direct C–C linked analog. These differences can significantly impact membrane permeability, metabolic stability, and off-target binding profiles.

drug-likeness ADME prediction physicochemical profiling

Antimicrobial Activity Potential Inferred from 5-(4-Bromobenzyl)-1,3,4-thiadiazole-2-amine Derivatives

Madkour et al. (2016) synthesized and evaluated a series of 5-(4'-bromobenzyl)-1,3,4-thiadiazole-2-amine derivatives for antimicrobial activity, reporting significant antibacterial effects against Gram-negative bacteria (Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae, Salmonella typhi) and Gram-positive Staphylococcus aureus at concentrations of 100–200 μg/mL [1]. While the target compound differs by possessing a 2-ethylbutanamide group instead of a free amine and a thioether rather than a methylene linker at position 5, the conserved 4-bromobenzyl motif suggests potential antimicrobial relevance. The amide derivative may exhibit altered potency, spectrum, or solubility relative to the amine series, but direct comparative data are not yet available. This structural proximity provides a testable hypothesis for differential antimicrobial screening.

antimicrobial thiadiazole antibacterial screening

High-Value Application Scenarios for N-(5-((4-Bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-ethylbutanamide Based on Quantitative Differentiation Evidence


Kinase Inhibitor Lead Optimization Starting Point

With a measured mTOR potency of 23.3 μM in MEF-1 cells [1], this compound serves as a tractable starting point for structure-based optimization of thioether-linked 1,3,4-thiadiazole kinase inhibitors. The dual pharmacophoric motifs (secondary amide at position 2, benzylthio at position 5) align with the most active thiadiazole inhibitors identified in patent literature [2]. Medicinal chemistry teams can use the 23.3 μM baseline to quantify improvements from systematic modification of the bromobenzyl group, the ethylbutanamide chain, or the thioether oxidation state. The compound's commercial availability at 98% purity [3] supports reproducible SAR campaigns without the confounding effect of synthetic byproducts.

Chemical Probe for Thioether-Dependent Target Engagement Studies

The thioether linker distinguishes this compound from direct C–C linked bromophenyl analogs (e.g., CAS 6179-30-2) and enables unique sulfur-mediated interactions (hydrogen bonding, metal coordination, metabolic oxidation to sulfoxide/sulfone) [1]. Researchers investigating the role of sulfur-containing linkers in target binding or metabolic stability can use this compound as a model substrate, comparing its activity profile, microsomal stability, and reactive metabolite formation against the non-thioether analog to isolate the contribution of the divalent sulfur atom.

Antimicrobial Scaffold Expansion from a Validated Bromobenzyl-Thiadiazole Core

The demonstrated antibacterial activity of 5-(4'-bromobenzyl)-1,3,4-thiadiazole-2-amine derivatives against clinically relevant Gram-negative and Gram-positive pathogens at 100–200 μg/mL [1] establishes the bromobenzyl-thiadiazole core as an antimicrobial pharmacophore. The target compound extends this core by introducing an amide and thioether modification, offering medicinal chemists a differentiated scaffold to screen for improved potency, altered bacterial spectrum, or reduced cytotoxicity relative to the amine series. Its higher lipophilicity (XLogP3 4.7) may also enhance Gram-negative outer membrane penetration relative to more polar analogs [2].

Computational Chemistry and QSAR Model Building

The compound's well-defined computed properties (MW 400.4, XLogP3 4.7, TPSA 108 Ų, 7 rotatable bonds) [1] and its membership in the privileged dual-substitution thiadiazole class [2] make it a valuable data point for building or validating QSAR models. Its measured mTOR activity (23.3 μM) [3] provides a quantitative endpoint for model training, while its structural uniqueness (simultaneous thioether, amide, and para-bromo substituents) fills a specific region of chemical space that is underrepresented in public datasets, improving model diversity and predictive power.

Quote Request

Request a Quote for N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-ethylbutanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.